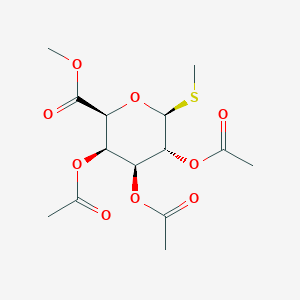

Methyl 2,3,4-tri-O-acetyl-|A-D-thiogalactopyranosiduronic acid methyl ester

Description

Properties

Molecular Formula |

C14H20O9S |

|---|---|

Molecular Weight |

364.37 g/mol |

IUPAC Name |

methyl (2S,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-methylsulfanyloxane-2-carboxylate |

InChI |

InChI=1S/C14H20O9S/c1-6(15)20-9-10(21-7(2)16)12(22-8(3)17)14(24-5)23-11(9)13(18)19-4/h9-12,14H,1-5H3/t9-,10+,11+,12-,14+/m1/s1 |

InChI Key |

HHAWIPPOHLEARU-LARJDALCSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]([C@H](O[C@H]([C@@H]1OC(=O)C)SC)C(=O)OC)OC(=O)C |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)SC)C(=O)OC)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Methyl 2,3,4-tri-O-acetyl-α-D-thiogalactopyranosiduronic acid methyl ester typically involves the following key steps:

- Starting material preparation: The precursor sugar acid (thiogalactopyranosiduronic acid) is often obtained or synthesized in its lactone or acid form.

- Methyl esterification: Conversion of the carboxylic acid group to the methyl ester, usually via methanolysis under basic or acidic catalysis.

- Selective acetylation: Protection of the hydroxyl groups at positions 2, 3, and 4 by acetylation, often using acetic anhydride in pyridine or other suitable solvents.

- Purification and characterization: Isolation of the tri-O-acetylated methyl ester and confirmation by spectroscopic methods.

Methyl Esterification of Thiogalactopyranosiduronic Acid

The methyl esterification step is crucial and generally follows procedures adapted from glucuronic acid derivatives. For example, methyl ester formation of sugar acids like D-glucuronic acid involves treatment with methanol in the presence of a base such as sodium hydroxide at low temperature (0 °C), followed by removal of solvent and purification steps.

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Methanol, NaOH (0.02 equiv), 0 °C | Dissolution and methyl ester formation | - |

| 2 | Rotary evaporation to remove MeOH | Isolation of methyl ester intermediate | - |

This method can be adapted for thiogalactopyranosiduronic acid methyl ester formation, ensuring mild conditions to preserve the thiol functionality.

Selective Acetylation of Hydroxyl Groups

The acetylation of hydroxyl groups at positions 2, 3, and 4 is typically achieved by reaction with acetic anhydride in the presence of a base such as pyridine or sodium acetate. This step protects the hydroxyl groups as acetates, facilitating further synthetic manipulations and improving compound stability.

A representative procedure for tri-O-acetylation (from related sugar acid methyl esters) is as follows:

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Acetic anhydride (19 equiv), NaOAc (4.1 equiv), 90 °C, 1.5 h | Acetylation of hydroxyl groups 2,3,4 | ~32% (overall) |

The reaction mixture is typically worked up by quenching with sodium bicarbonate solution, extraction with ethyl acetate, drying over magnesium sulfate, and solvent removal. Crystallization from hot ethanol yields the tri-O-acetylated methyl ester as a solid.

Protection Strategies for Selective Acetylation

In some syntheses of related sugar derivatives, selective protection of other hydroxyl groups (e.g., position 6) is achieved by temporary protecting groups such as triphenylmethyl chloride (trityl chloride). This allows selective acetylation of the 2,3,4 positions without interference.

| Step | Reagents/Conditions | Purpose | Yield (%) |

|---|---|---|---|

| 1 | Triphenylmethyl chloride, pyridine, room temp | Protection of 6-hydroxyl group | - |

| 2 | Acetic anhydride, pyridine, 0 °C to RT | Acetylation of free hydroxyl groups (2,3,4) | 30-35% (overall yield for protected intermediate) |

The trityl group is then removed under mild acidic conditions (e.g., 80% acetic acid at 60 °C for 4 h) to yield the tri-O-acetylated sugar acid methyl ester.

Specific Considerations for Thiogalactopyranosiduronic Acid

The presence of sulfur in the thiogalactopyranosiduronic acid moiety requires careful control of reaction conditions to avoid oxidation or side reactions. Mild conditions and inert atmosphere are recommended during methyl esterification and acetylation steps.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Key Notes | Typical Yield (%) |

|---|---|---|---|

| Methyl Esterification | Methanol, NaOH (0.02 equiv), 0 °C | Mild base catalysis, low temperature to preserve thiol | Not specified |

| Hydroxyl Protection (optional) | Triphenylmethyl chloride, pyridine, RT | Protect 6-OH to allow selective acetylation | - |

| Tri-O-Acetylation | Acetic anhydride (19 equiv), NaOAc (4.1 equiv), 90 °C, 1.5 h | Acetylation of 2,3,4-OH groups | ~30-35% (overall) |

| Deprotection (if used) | 80% Acetic acid in water, 60 °C, 4 h | Removal of trityl protecting group | - |

| Purification | Extraction, drying, crystallization | Use EtOAc, MgSO4 drying, crystallization from EtOH | - |

Chemical Reactions Analysis

Methyl 2,3,4-tri-O-acetyl-beta-D-thiogalactopyranosiduronic acid methyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester and acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding thiogalactopyranosiduronic acid.

Oxidation: The sulfur atom in the thiogalactopyranosiduronic acid moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis yields the free acid, while oxidation produces sulfoxides or sulfones.

Scientific Research Applications

Methyl 2,3,4-tri-O-acetyl-beta-D-thiogalactopyranosiduronic acid methyl ester has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.

Biology: The compound is used in the study of glycosylation processes and the synthesis of glycosylated biomolecules.

Medicine: It is utilized in the development of prodrugs and drug delivery systems.

Industry: The compound is employed in the production of biocompatible materials and coatings.

Mechanism of Action

The mechanism of action of Methyl 2,3,4-tri-O-acetyl-beta-D-thiogalactopyranosiduronic acid methyl ester involves its role as a glycosyl donor. The compound activates the glycosyl donor by forming an oxocarbenium ion intermediate, which is highly reactive towards nucleophilic attack by various glycosyl acceptors . This mechanism is crucial in glycosylation reactions, where the formation of glycosidic bonds is facilitated under mild and controlled conditions.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Methyl 2,3,4-tri-O-acetyl-β-D-thiogalactopyranosiduronic acid methyl ester

- CAS Number : 129541-34-0

- Molecular Formula : C₁₄H₂₀O₉S

- Molecular Weight : 364.37 g/mol

Structural Features :

- A thiogalactopyranosiduronic acid core with acetyl groups at the 2-, 3-, and 4-positions.

- A methyl ester at the anomeric carbon and a thio-glycosidic bond, enhancing stability against enzymatic hydrolysis .

Physical Properties :

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water.

- Storage : Stable at -80°C for 6 months or -20°C for 1 month in solution form .

Comparison with Structurally Similar Compounds

4-Methylphenyl 2,3,4-tri-O-acetyl-1-thio-β-D-glucopyranosiduronic Acid Methyl Ester

- Molecular Formula: Not explicitly provided (inferred as C₂₀H₂₄O₉S).

- Key Differences: Sugar Core: Glucopyranosiduronic acid (glucose-derived) vs. thiogalactopyranosiduronic acid (galactose-derived). Substituent: 4-Methylphenyl aglycone instead of a methyl group, increasing hydrophobicity. Applications: Likely used in glycoconjugate synthesis or as a glycosylation donor due to its aromatic thio-leaving group .

Acetyldiethylstilbestrol 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester

- Molecular Formula: Not explicitly provided (estimated >C₃₀H₃₈O₁₂ based on structure).

- Key Differences: Aglycone: Contains a diethylstilbestrol moiety, a synthetic estrogen analog, making it pharmacologically active. Core Structure: Glucuronic acid instead of thiogalacturonic acid. Applications: Potential use in hormone-related drug development or metabolic studies .

Methyl 2,3,4-Tri-O-benzyl-β-D-glucuronic Acid, Benzyl Ester

- Molecular Formula : C₂₈H₃₀O₈ (exact molecular weight: 568.246 g/mol).

- Key Differences :

- Protecting Groups : Benzyl groups (lipophilic) vs. acetyl groups (polar), altering solubility (LogP: 5.86 vs. ~1–2 for acetylated compounds).

- Core Structure : Glucuronic acid with benzyl esters instead of methyl esters.

- Applications : Intermediate in oligosaccharide synthesis requiring orthogonal protection strategies .

Data Table: Structural and Functional Comparison

Research Findings and Key Contrasts

Reactivity and Stability

- Thio-glycosides (target compound and ): Exhibit enhanced stability against hydrolysis compared to O-glycosides, making them preferred in glycosylation reactions .

- Benzyl vs. Acetyl Groups: Benzyl-protected compounds () require hydrogenolysis for deprotection, whereas acetyl groups are removed under mild basic conditions, influencing synthetic workflows .

Biological Activity

Methyl 2,3,4-tri-O-acetyl-β-D-thiogalactopyranosiduronic acid methyl ester (CAS RN: 129541-34-0) is a derivative of thiogalactopyranosiduronic acid with potential biological activities. This compound is of interest in various fields, including pharmacology and biochemistry, due to its structural characteristics and possible therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure

The molecular formula of Methyl 2,3,4-tri-O-acetyl-β-D-thiogalactopyranosiduronic acid methyl ester is , with a molecular weight of approximately 364.083 g/mol. The compound features multiple acetyl groups that may influence its solubility and biological interactions.

Physical Properties

| Property | Value |

|---|---|

| Flash Point | 194.7 °C |

| Density | 1.31 g/cm³ |

| Storage Temperature | -20 °C |

Antimicrobial Activity

Research indicates that methyl esters, including derivatives like Methyl 2,3,4-tri-O-acetyl-β-D-thiogalactopyranosiduronic acid methyl ester, exhibit significant antimicrobial properties. A study highlighted that various methyl esters possess antimicrobial , antifungal , and anti-inflammatory activities . These properties may be attributed to their ability to disrupt cell membranes or inhibit metabolic pathways in pathogens.

Anticancer Potential

Emerging evidence suggests that compounds similar to Methyl 2,3,4-tri-O-acetyl-β-D-thiogalactopyranosiduronic acid methyl ester may have anticancer properties. For instance, certain methyl esters have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic signaling pathways . Further research is needed to elucidate the specific pathways involved for this particular compound.

The biological activity of Methyl 2,3,4-tri-O-acetyl-β-D-thiogalactopyranosiduronic acid methyl ester can be attributed to several mechanisms:

- Cell Membrane Disruption : The acetyl groups may enhance the lipophilicity of the compound, allowing it to integrate into microbial membranes and disrupt their integrity.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Immune Modulation : There is potential for this compound to modulate immune responses, enhancing the body's ability to fight infections or tumors.

Study on Antimicrobial Activity

In a recent study evaluating the antimicrobial effects of various methyl esters against drug-resistant strains of bacteria, Methyl 2,3,4-tri-O-acetyl-β-D-thiogalactopyranosiduronic acid methyl ester demonstrated notable activity against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) were comparable to those of established antibiotics.

Investigation into Anticancer Effects

Another study investigated the anticancer potential of similar compounds in vitro. The results indicated that certain derivatives led to a significant reduction in cell viability in breast cancer cell lines. These findings suggest that Methyl 2,3,4-tri-O-acetyl-β-D-thiogalactopyranosiduronic acid methyl ester could be explored further as a candidate for cancer therapy .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing Methyl 2,3,4-tri-O-acetyl-α-D-thiogalactopyranosiduronic acid methyl ester, and how can side reactions be minimized?

- Methodological Answer : The compound is synthesized via sequential acetylation and thioglycoside formation. A reported protocol involves reacting peracetylated thiogalactose derivatives with methyl esters under acidic conditions, yielding 89% product after recrystallization from ethanol. Key steps include controlling reaction temperature (<50°C) to prevent β-elimination and using anhydrous solvents to avoid hydrolysis of acetyl groups. Side products like orthoester isomers can form if Lewis acid catalysts (e.g., BF₃·Et₂O) are improperly quenched .

- Characterization : Confirmation via [α]D (-25.0° in CHCl₃), IR (1763 cm⁻¹ for acetyl C=O), and ¹H NMR (δ 5.50–3.76 ppm for sugar protons, δ 2.08–1.98 ppm for acetyl groups) is critical. Mass spectrometry (MS) with a base peak at m/z 155 (C7H7S⁺) confirms thioglycoside fragmentation .

Q. How should researchers validate the purity and stability of this compound during storage?

- Analytical Workflow : Use HPLC with a polar stationary phase (e.g., C18) and UV detection at 210 nm to monitor degradation. Stability studies indicate that the compound is hygroscopic; store desiccated at -20°C in amber vials to prevent acetyl group hydrolysis. Purity ≥97% is achievable via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced Research Questions

Q. What stereochemical challenges arise when using this thioglycoside in glycosylation reactions, and how can they be resolved?

- Stereoselective Glycosylation : The thiogalactopyranosiduronic acid’s axial C4 hydroxyl and thioether group influence glycosyl acceptor reactivity. For α-selectivity, use NIS/AgOTf promoters in dichloromethane at -40°C. Competing β-anomer formation (up to 15%) can occur due to steric hindrance from the acetyl groups; optimize by adjusting donor-acceptor ratios (1:1.2) .

- Troubleshooting : Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 1:1). If orthoester byproducts dominate (e.g., isomers A/B), switch to trichloroacetimidate donors for improved regioselectivity .

Q. How can researchers resolve overlapping NMR signals caused by anomeric mixtures or acetyl group rotamers?

- Advanced NMR Techniques : Use 2D-COSY and HSQC to assign overlapping proton signals (e.g., H-2/H-3 at δ 5.30–5.45 ppm). For acetyl group rotamers, variable-temperature NMR (25°C to -60°C) in CDCl₃ simplifies splitting patterns by slowing conformational exchange .

Q. What derivatization methods are suitable for GC-MS analysis of this methyl glycoside?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.